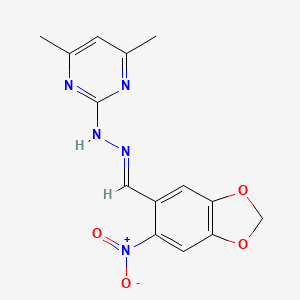
N,N-diethyl-N'-(5-nitro-2-pyridinyl)-1,2-ethanediamine
Vue d'ensemble
Description
N,N-diethyl-N'-(5-nitro-2-pyridinyl)-1,2-ethanediamine, commonly known as "DEET," is a chemical compound that is widely used as an insect repellent. DEET was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used in a wide range of products, including sprays, lotions, and wipes, and is effective against a variety of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insects' ability to detect human odors. DEET may also interfere with the insects' ability to locate their host by disrupting their sense of taste.
Biochemical and Physiological Effects
DEET has been found to have minimal toxicity to humans and is generally considered safe when used as directed. However, DEET can cause skin irritation and allergic reactions in some individuals. In rare cases, DEET has been associated with seizures and other neurological effects, particularly in children.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. Its effectiveness as an insect repellent makes it a useful tool for studying insect behavior in controlled environments. However, DEET can also interfere with the results of some experiments by altering the behavior of the insects being studied.
Orientations Futures
There are several areas of research that could benefit from further study of DEET. These include:
1. Development of new insect repellents that are more effective and less toxic than DEET.
2. Investigation of the potential use of DEET as a topical treatment for parasitic infections.
3. Study of the long-term effects of DEET exposure on human health.
4. Investigation of the potential environmental impacts of DEET use, particularly in aquatic ecosystems.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness and safety. While DEET has some limitations for laboratory experiments, it remains a valuable tool for studying insect behavior and physiology. Further research is needed to fully understand the mechanism of action of DEET and to develop new, more effective insect repellents.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repellent properties and has been found to be highly effective against a variety of insects. DEET has also been studied for its potential use as a topical treatment for parasitic infections, such as lice and scabies.
Propriétés
IUPAC Name |
N',N'-diethyl-N-(5-nitropyridin-2-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-3-14(4-2)8-7-12-11-6-5-10(9-13-11)15(16)17/h5-6,9H,3-4,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVAEECTSYJYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde (4,6-dianilino-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857751.png)
![N-{1-[3-(4-methoxyphenyl)acryloyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}-N-phenylacetamide](/img/structure/B3857755.png)


![2-[4-(3-bromobenzoyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B3857774.png)
![4-amino-N'-[(4-chlorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B3857777.png)
![N'-[1-(2-furyl)ethylidene]-2-furohydrazide](/img/structure/B3857783.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B3857787.png)
![5-bromo-N'-[1-(2-furyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B3857795.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3857801.png)
![6,7-dimethoxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3857837.png)

![[(2-methylphenyl)thio]acetic acid - 2,2',2''-nitrilotriethanol (1:1)](/img/structure/B3857841.png)